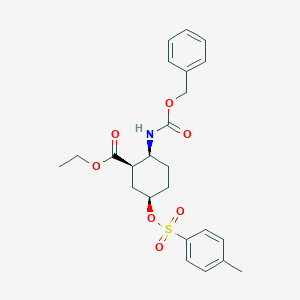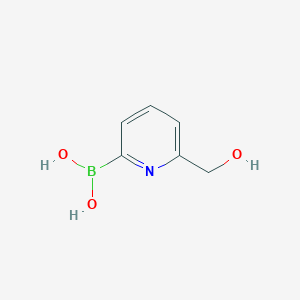
Methyl 5,6-dichloropicolinate
Übersicht
Beschreibung
Methyl 5,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 g/mol . The IUPAC name for this compound is methyl 5,6-dichloro-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 5,6-dichloropicolinate is 1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 . The canonical SMILES representation is COC(=O)C1=NC(=C(C=C1)Cl)Cl .Physical And Chemical Properties Analysis
Methyl 5,6-dichloropicolinate is a solid at room temperature . It has a topological polar surface area of 39.2 Ų and a complexity of 177 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Material Science
In the field of material science, Methyl 5,6-dichloropicolinate could potentially be used in the development of new materials . Material scientists can use this compound to create new materials with desired properties .
Chemical Synthesis
Methyl 5,6-dichloropicolinate can be used in chemical synthesis . Chemical synthesis is the process by which one or more chemical reactions are performed with the aim of converting a reactant or starting material into a product or multiple products .
Chromatography
This compound could potentially be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5,6-dichloropicolinate is a complex organic compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH levels, temperature, presence of other compounds, and more.
Eigenschaften
IUPAC Name |
methyl 5,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBBQRGDOCRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)


![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
